2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile
Description
2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a 4-chlorophenylsulfanyl group at position 2 and a 4-fluorophenyl group at position 4.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-14-4-8-16(9-5-14)23-18-13(11-21)3-10-17(22-18)12-1-6-15(20)7-2-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMUOZBEOVNVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with 4-fluorobenzaldehyde to form an intermediate, which is then subjected to a cyclization reaction with malononitrile and ammonium acetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Nicotinonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Substituent Effects
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight (~347.8 vs. 430.92 in ) suggests improved solubility compared to benzylsulfanyl analogues.
- Ethylsulfanyl derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Pharmacological Activity
Evidence from cytotoxic nicotinonitrile derivatives (e.g., ACIN and AMIN in ) highlights the role of substituents in biological activity:
- Electron-withdrawing groups (Cl, F) : Enhance binding to hydrophobic pockets in enzymes or receptors.
- Sulfanyl linkers : Influence metabolic stability; aryl-sulfanyl groups (as in the target compound) may resist oxidation better than alkyl-sulfanyl groups .
- Fluorophenyl vs. trifluoromethyl : The 4-fluorophenyl group in the target compound offers moderate electron withdrawal, whereas trifluoromethyl (CF3) in provides stronger electronegativity and steric hindrance.
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a nicotinonitrile core, which is substituted with both chlorophenyl and fluorophenyl groups. This structural diversity contributes to its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives synthesized through multicomponent reactions have shown greater anti-inflammatory effects than curcumin in liver fibrosis assays, suggesting their potential in treating inflammatory diseases .
Antibacterial Activity
The compound has demonstrated notable antibacterial activity against several strains of bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria. For example, related compounds showed MIC values of 12.4 μM against Staphylococcus aureus and other pathogens .
Anticancer Potential
The anticancer properties of this compound are also under investigation. Bromodomain-containing protein inhibitors have been highlighted for their role in treating various proliferative disorders, including cancer . The structural components of the compound may contribute to its ability to inhibit tumor growth through modulation of specific signaling pathways.
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several proposed mechanisms include:
- Inhibition of Protein Interactions : The compound may inhibit bromodomain-containing proteins involved in gene regulation linked to inflammation and cancer.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown the ability to interfere with bacterial cell wall integrity, leading to cell death.
- Modulation of Inflammatory Pathways : It may influence pathways such as NF-κB, reducing the production of pro-inflammatory cytokines.
Case Study 1: Anti-inflammatory Effects
A study on the anti-inflammatory activity of structurally related compounds demonstrated that they significantly reduced the activation of hepatic stellate cells at concentrations as low as 10 μM. This suggests potential applications in liver-related inflammatory conditions .
Case Study 2: Antibacterial Efficacy
In a comparative study, derivatives of the compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin. The results showed enhanced potency against resistant strains such as MRSA .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the nicotinonitrile core via cyclization reactions, often using malononitrile derivatives as precursors.
- Step 2 : Functionalization of the core with substituents. For example, the 4-chlorophenylsulfanyl group can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH in DMSO or DCM) .
- Critical Parameters : Temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) significantly influence yield and purity. Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are preferred solvents due to their ability to stabilize intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to isolate the pure product .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and verify substituent integration ratios. For example, the 4-fluorophenyl group shows a doublet (J = 8.5 Hz) at δ ~7.45–7.65 ppm .
- 13C NMR : Confirm the nitrile carbon (δ ~115–120 ppm) and aromatic carbons (δ 120–140 ppm) .
- Infrared (IR) Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the nitrile (C≡N) group, while sulfanyl (C–S) stretches appear at ~650–750 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 369.03 for C₁₈H₁₁ClFN₂S) .
Advanced Research Questions
Q. What methodologies are suitable for investigating the compound’s kinase inhibition mechanisms?
- Methodological Answer :
- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-concentration-dependent luminescence assays. Measure IC₅₀ values via dose-response curves (0.1–100 µM) .
- Molecular Docking : Employ software like AutoDock Vina to model interactions between the compound’s sulfanyl and nitrile groups with kinase active sites (e.g., hydrophobic pockets or ATP-binding domains) .
- Mutagenesis Studies : Compare inhibition efficacy against wild-type vs. mutant kinases (e.g., T790M EGFR) to identify binding dependencies .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural validation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in NMR assignments by determining the crystal structure. For example, SCXRD confirmed bond angles (C–S–C ~105°) and planarity in analogous nicotinonitrile derivatives .
- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect rotational barriers in hindered substituents (e.g., 4-chlorophenyl group) .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) to validate chemical shifts .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2 model), and cytochrome P450 interactions. The compound’s LogP (~3.5) suggests moderate lipophilicity .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to assess target engagement duration .
Q. How should researchers design experiments to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-trifluoromethylphenyl) and test bioactivity .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression models .
- In Silico SAR : Apply QSAR models (e.g., CoMFA or CoMSIA) to correlate electronic (Hammett σ) or steric parameters with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
